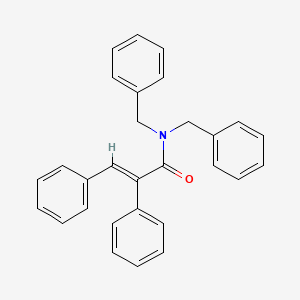

N,N-dibenzyl-2,3-diphenylacrylamide

描述

属性

IUPAC Name |

(E)-N,N-dibenzyl-2,3-diphenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25NO/c31-29(28(27-19-11-4-12-20-27)21-24-13-5-1-6-14-24)30(22-25-15-7-2-8-16-25)23-26-17-9-3-10-18-26/h1-21H,22-23H2/b28-21+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPNVJBWRKEWHR-SGWCAAJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)/C(=C/C3=CC=CC=C3)/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural Analogs and Their Key Features

The following table summarizes critical differences between N,N-dibenzyl-2,3-diphenylacrylamide and its analogs:

Physical and Spectroscopic Properties

- JMPR-01 : IR peaks at 2227 cm⁻¹ (C≡N stretch) and 1682 cm⁻¹ (C=O amide); ¹H NMR signals at δ 10.43 (amide NH) and 8.30 (C=CH) .

- 3ag : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.53–7.27 and methyl groups at δ 3.07 and 2.77 .

- N,N-Dibenzyl analogs : Expected IR peaks for N-benzyl groups (C-H stretches ~3030 cm⁻¹) and amide carbonyl (~1650 cm⁻¹), though specific data are lacking.

Challenges and Limitations

- Synthetic Challenges : Dibenzyl-substituted acrylamides may face steric and electronic hurdles during synthesis, as seen in low-yield Cu-catalyzed reactions .

- Biological Data Gaps: Limited evidence exists on N,N-dibenzyl-2,3-diphenylacrylamide’s bioactivity, necessitating further studies to validate hypothesized anti-inflammatory effects.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-dibenzyl-2,3-diphenylacrylamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via cobalt/Lewis acid-catalyzed hydrocarbofunctionalization of alkynes, as demonstrated in analogous acrylamide derivatives . Key parameters include:

- Catalyst loading : 10–20 mol% cobalt for regioselectivity control.

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates but may require post-synthesis purification via column chromatography (hexane/EtOAc gradients) to remove residual solvents .

- Temperature : Reactions typically proceed at 60–80°C; higher temperatures risk side reactions (e.g., decomposition of dibenzyl groups).

Q. How can spectroscopic techniques (NMR, HRMS) be applied to confirm the structure of N,N-dibenzyl-2,3-diphenylacrylamide?

- Methodology :

- ¹H NMR : Expect aromatic proton signals at δ 7.2–7.5 ppm (overlapping multiplet for phenyl groups) and distinct singlet peaks for N-CH₂ groups (δ ~3.0–3.5 ppm) .

- ¹³C NMR : Carbonyl (C=O) resonance at δ ~170 ppm; aromatic carbons appear at δ 125–140 ppm .

- HRMS : Calculate exact mass using molecular formula (C₂₉H₂₅NO). A deviation >2 ppm suggests impurities or incorrect functional group incorporation .

Q. What solvent systems are compatible with N,N-dibenzyl-2,3-diphenylacrylamide in biological assays?

- Guidance :

- Avoid DMF due to cytotoxicity; use DMSO (<1% v/v) for solubilization in cell-based assays .

- For in vitro enzymatic studies, pre-dissolve in THF and dilute with assay buffer (confirm compound stability via UV-Vis monitoring at 260–280 nm) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of N,N-dibenzyl-2,3-diphenylacrylamide to biological targets (e.g., enzymes or receptors)?

- Methodology :

- Use molecular docking (e.g., AutoDock Vina) with protein structures from the PDB (e.g., 3E7G for iNOS). Focus on interactions with residues like GLU377 and PRO350, which stabilize ligand binding .

- Validate predictions via MD simulations (GROMACS) to assess binding stability over 50–100 ns trajectories .

Q. What strategies resolve contradictions in reported biological activity data for N,N-dibenzylacrylamide derivatives?

- Approach :

- Dose-response validation : Re-test activity across a wider concentration range (e.g., 0.1–100 μM) to identify non-linear effects .

- Batch reproducibility : Compare results from independently synthesized batches to rule out impurity-driven artifacts .

- Assay interference checks : Include controls for false positives (e.g., compound autofluorescence in fluorogenic assays) .

Q. How do steric and electronic effects of the dibenzyl groups influence the compound’s reactivity in cross-coupling reactions?

- Analysis :

- Steric hindrance : The bulky dibenzyl groups reduce accessibility to catalytic sites, favoring reactions under high-pressure conditions (e.g., 5 atm H₂ for hydrogenation) .

- Electronic effects : Electron-donating benzyl groups increase electron density at the acrylamide carbonyl, slowing nucleophilic attack. Use Lewis acids (e.g., BF₃·Et₂O) to activate the carbonyl for amide bond functionalization .

Q. What are the challenges in scaling up the synthesis of N,N-dibenzyl-2,3-diphenylacrylamide while maintaining enantiomeric purity?

- Solutions :

- Catalyst optimization : Transition from homogeneous cobalt catalysts to heterogeneous systems (e.g., Co nanoparticles on SiO₂) to improve recyclability and reduce metal leaching .

- Chiral resolution : Employ chiral stationary phases (CSPs) in preparative HPLC (e.g., Chiralpak IA) for enantiomer separation; validate purity via circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。